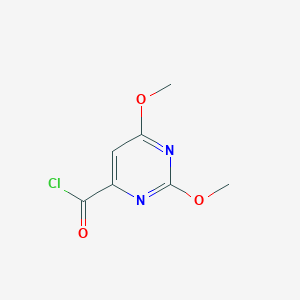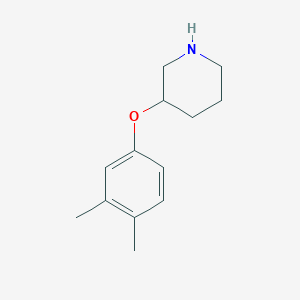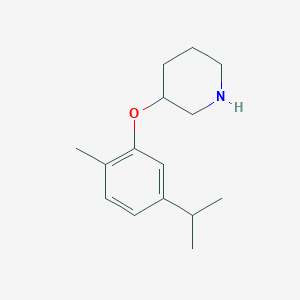
2,6-Dimethoxypyrimidine-4-carbonyl chloride
Descripción general
Descripción
2,6-Dimethoxypyrimidine-4-carbonyl chloride is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mecanismo De Acción
Target of Action
For instance, some pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrimidines are known to be involved in a variety of biochemical pathways, often resulting in downstream effects .
Result of Action
The effects of pyrimidines, in general, can range from anti-inflammatory to antiviral activities .
Análisis Bioquímico
Biochemical Properties
2,6-Dimethoxypyrimidine-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial for the synthesis and regulation of nucleotides, which are essential for DNA and RNA synthesis. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the mTOR signaling pathway, which is critical for cell growth and proliferation . This inhibition leads to reduced cell growth and induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can alter gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the active sites of enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, inhibiting their activity . This inhibition disrupts the synthesis of nucleotides, leading to impaired DNA and RNA synthesis. Furthermore, this compound can modulate the activity of transcription factors, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been observed to cause sustained inhibition of cell growth and proliferation in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cell growth and induce apoptosis without causing significant toxicity . At high doses, this compound can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy in inhibiting cell growth plateaus at higher doses, indicating a saturation point in its mechanism of action.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which are key players in the synthesis of nucleotides . These interactions affect metabolic flux and metabolite levels, leading to changes in the overall metabolic landscape of the cell. The compound’s involvement in these pathways highlights its potential as a therapeutic agent for targeting metabolic vulnerabilities in cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in pyrimidine metabolism . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, enhancing its efficacy as a biochemical agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyrimidine-4-carbonyl chloride typically involves the chlorination of 2,6-dimethoxypyrimidine-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient chlorinating agents and controlled reaction environments are crucial for the industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxypyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze to form 2,6-dimethoxypyrimidine-4-carboxylic acid.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Nucleophiles: Various nucleophiles can be used in substitution reactions.
Major Products Formed
2,6-Dimethoxypyrimidine-4-carboxylic Acid: Formed through hydrolysis.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2,6-Dimethoxypyrimidine-4-carbonyl chloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxypyrimidine-4-carboxylic Acid: The parent compound from which the acid chloride is derived.
2,6-Dichloropyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
2,6-Dimethoxypyrimidine-4-carbonyl chloride is unique due to its specific reactivity as an acid chloride, making it a valuable intermediate in various chemical syntheses. Its ability to undergo substitution and coupling reactions distinguishes it from other pyrimidine derivatives .
Propiedades
IUPAC Name |
2,6-dimethoxypyrimidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(8)11)9-7(10-5)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFCKJLIWRJZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664907 | |
| Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52759-24-7 | |
| Record name | 2,6-Dimethoxypyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)

![3-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B1388762.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)

![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)


![3-[2-(Tetrahydro-2-furanylmethoxy)ethyl]piperidine](/img/structure/B1388773.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)



